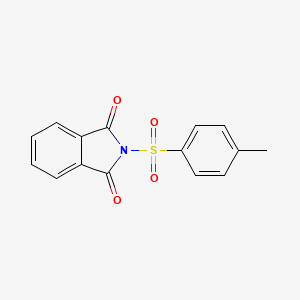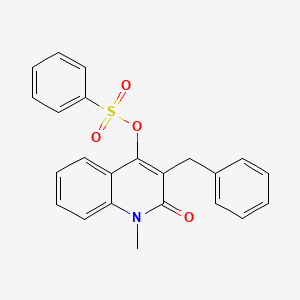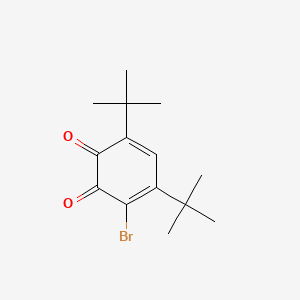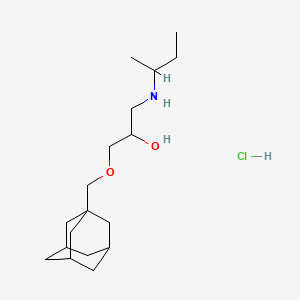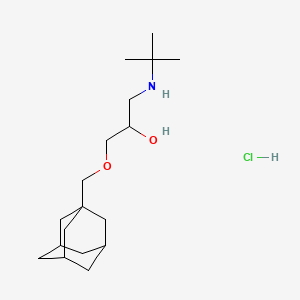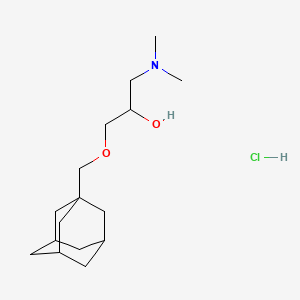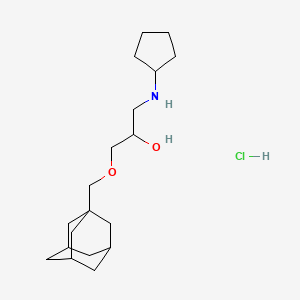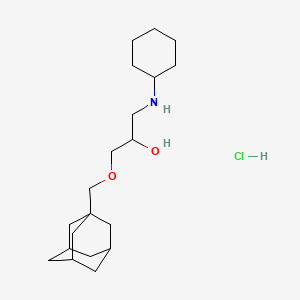![molecular formula C8H10N4O4 B1654891 1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione CAS No. 28773-97-9](/img/structure/B1654891.png)
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of ionic liquids and sonication techniques has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for amine donation, and various oxidizing and reducing agents . The reaction conditions are typically mild, allowing for the inclusion of diverse functional groups .
Major Products
The major products formed from these reactions include disubstituted imidazoles and other derivatives that retain the core imidazole structure .
Aplicaciones Científicas De Investigación
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of functional materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Triazole: Widely used in antifungal medications and as a building block in organic synthesis.
Uniqueness
1,6-Diacetyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
28773-97-9 |
|---|---|
Fórmula molecular |
C8H10N4O4 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
3,6-diacetyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C8H10N4O4/c1-3(13)11-5-6(10-7(11)15)12(4(2)14)8(16)9-5/h5-6H,1-2H3,(H,9,16)(H,10,15) |
Clave InChI |
ZUDDCMCOKPAHPV-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C(NC1=O)NC(=O)N2C(=O)C |
SMILES canónico |
CC(=O)N1C2C(NC1=O)N(C(=O)N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


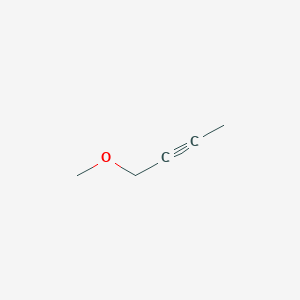

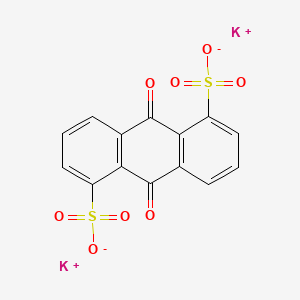
![3-[(3,4-Dioxonaphthalen-1-yl)amino]benzoic acid](/img/structure/B1654812.png)
